molecular formula C13H7F2NO B060534 2-Fluoro-6-(4-fluorophenoxy)benzonitrile CAS No. 175204-07-6

2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Cat. No.: B060534
CAS No.: 175204-07-6
M. Wt: 231.2 g/mol
InChI Key: NOPNZSQHYZPSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS 175204-07-6) is a high-value chemical intermediate with the molecular formula C13H7F2NO and a molecular weight of 231.20 . This compound is characterized by its high purity and is supplied as an off-white to white solid. It is a key building block in advanced research and development, particularly valued in the North American market for its applications in the pharmaceutical and specialty materials industries . In pharmaceutical research, this benzonitrile derivative serves as a critical synthon in the development of novel active compounds. Its unique structure makes it a valuable intermediate for non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV and other therapeutic agents . The compound's specific properties also make it a component in the development of advanced materials, including high-performance polymers like phthalonitrile resins. These resins demonstrate exceptional thermal stability and mechanical properties, making them suitable for demanding applications in the aerospace and microelectronics industries . As a versatile precursor in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, it enables the synthesis of complex m-aryloxy phenols, which are structures of significant interest in various chemical sectors . The growing demand for this compound is driven by innovation in these fields and a focus on sustainable manufacturing processes . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers should handle this material with care, refer to the relevant safety data sheet (SDS) for detailed hazard information, and store it sealed in a dry, cool place (2-8°C) to maintain stability .

Properties

IUPAC Name

2-fluoro-6-(4-fluorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPNZSQHYZPSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371987
Record name 2-fluoro-6-(4-fluorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-07-6
Record name 2-fluoro-6-(4-fluorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen Exchange Reactions

Halogen exchange represents a cornerstone in fluorobenzonitrile synthesis. For 2-fluoro-6-(4-fluorophenoxy)benzonitrile, this method typically involves replacing a chlorine or nitro group at the 6-position with a 4-fluorophenoxy moiety.

Reaction Mechanism :
The electron-withdrawing nitrile and fluorine groups at positions 1 and 2 activate the benzene ring, enabling nucleophilic attack by 4-fluorophenoxide ions. A base such as potassium carbonate deprotonates 4-fluorophenol to generate the phenoxide nucleophile, which displaces the leaving group (e.g., chloride) via a two-step addition-elimination process.

Optimized Conditions :

  • Substrate : 2-Fluoro-6-chlorobenzonitrile

  • Nucleophile : 4-Fluorophenol (1.2 equivalents)

  • Base : K₂CO₃ (2.0 equivalents)

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Temperature : 120–140°C under reflux

  • Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reactivity by solubilizing the phenoxide.

Yield : 65–75% after 12–24 hours.

Cyanation of Halogenated Intermediates

Copper-mediated cyanation offers a pathway to introduce the nitrile group early in the synthesis. This method is particularly effective when paired with halogenated precursors.

Example Protocol :

  • Starting Material : 1-Bromo-2-fluoro-6-(4-fluorophenoxy)benzene

  • Cyanation Agent : Copper(I) cyanide (CuCN, 1.5 equivalents)

  • Solvent : N-Methyl-2-pyrrolidone (NMP)

  • Temperature : 170–190°C for 8–12 hours.

Outcome :

  • Yield : 70–80% (after chromatography).

  • Purity : >90% by gas chromatography.

Limitations : Prolonged heating risks decomposition, necessitating careful temperature control.

Transition Metal-Catalyzed Coupling Reactions

Ullmann-Type Coupling

The Ullmann reaction facilitates C–O bond formation between aryl halides and phenols, making it ideal for introducing the 4-fluorophenoxy group.

Typical Setup :

  • Catalyst : Copper(I) iodide (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene or DMF

  • Temperature : 110–130°C

Substrate Compatibility :

  • 2-Fluoro-6-iodobenzonitrile reacts efficiently with 4-fluorophenol, achieving 60–70% yield.

Advantages :

  • Tolerance of electron-deficient arenes.

  • Scalable to multi-gram quantities.

Buchwald-Hartwig Amination (Adapted for Oxygen Nucleophiles)

While traditionally used for C–N bonds, modified Buchwald-Hartwig conditions can mediate C–O couplings with palladium catalysts.

Conditions :

  • Catalyst : Pd₂(dba)₃ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : K₃PO₄

  • Solvent : 1,4-Dioxane

Performance :

  • Yield : 50–60% for 2-fluoro-6-bromobenzonitrile.

  • Side Products : Homocoupling of aryl halides (<10%).

Multi-Step Functionalization Approaches

Nitro Group Reduction and Cyanation

This route involves sequential reduction and cyanation steps:

  • Nitration :

    • Substrate: 2-Fluoro-6-(4-fluorophenoxy)toluene

    • Nitrating Agent: HNO₃/H₂SO₄

    • Product: 2-Fluoro-6-(4-fluorophenoxy)-4-nitrobenzene

  • Reduction :

    • Catalyst: H₂/Pd-C in ethanol

    • Product: 2-Fluoro-6-(4-fluorophenoxy)-4-aminobenzene

  • Sandmeyer Cyanation :

    • Diazotization: NaNO₂/HCl at 0–5°C

    • CuCN/KCN in aqueous solution

    • Yield: 40–50% overall.

Challenges :

  • Low efficiency in the diazotization step.

  • Competing side reactions during nitration.

Oxidation of Methyl Groups

Oxidizing a methyl substituent to a nitrile provides an alternative pathway:

  • Oxidation :

    • Substrate: 2-Fluoro-6-(4-fluorophenoxy)toluene

    • Reagent: KMnO₄ in acidic or basic conditions

    • Intermediate: 2-Fluoro-6-(4-fluorophenoxy)benzoic acid

  • Amidation :

    • Treatment with SOCl₂ followed by NH₄OH

    • Product: 2-Fluoro-6-(4-fluorophenoxy)benzamide

  • Dehydration :

    • Reagent: P₂O₅ or POCl₃

    • Final Product: this compound

    • Yield: 30–40%.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/CatalystsYield (%)Purity (%)Limitations
Halogen Exchange2-Fluoro-6-chlorobenzonitrile4-Fluorophenol, K₂CO₃65–7585–90Requires high temperatures
Ullmann Coupling2-Fluoro-6-iodobenzonitrileCuI, 1,10-Phenanthroline60–7090–95Costly iodide substrates
Sandmeyer Cyanation2-Fluoro-6-(4-FPO)toluene*HNO₃, H₂/Pd-C, CuCN40–5075–80Multi-step, low efficiency
Methyl Oxidation2-Fluoro-6-(4-FPO)tolueneKMnO₄, P₂O₅30–4070–75Tedious purification steps

*FPO = 4-fluorophenoxy

Emerging Techniques and Innovations

Photoredox Catalysis

Recent advances in photoredox systems enable C–O bond formation under mild conditions. For example, iridium-based catalysts (e.g., Ir(ppy)₃) with blue LED irradiation facilitate coupling between aryl bromides and phenols at room temperature. Preliminary studies suggest 50–60% yields for analogous benzonitriles.

Continuous Flow Synthesis

Microreactor systems improve heat and mass transfer, reducing reaction times for high-temperature steps like cyanation. Pilot-scale trials using CuCN in NMP achieved 75% yield in 2 hours versus 8 hours in batch mode .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(4-fluorophenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Oxidation: Quinones or other oxidized products.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 2-Fluoro-6-(4-fluorophenoxy)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, enabling the creation of new compounds with potential applications in pharmaceuticals and materials science.
  • Reactivity and Mechanisms : The compound undergoes several types of reactions, including:
    • Nucleophilic Substitution : The fluorine atoms can be replaced by nucleophiles like amines or thiols, facilitating the formation of substituted derivatives.
    • Oxidation : It can be oxidized to yield quinones or other oxidized derivatives.
    • Reduction : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Reaction TypeCommon ReagentsProducts Formed
Nucleophilic SubstitutionSodium hydride, potassium carbonateSubstituted derivatives
OxidationPotassium permanganate, chromium trioxideQuinones or oxidized products
ReductionLithium aluminum hydrideAmines or reduced derivatives

Biology

  • Biological Activity : Research indicates that this compound may interact with specific enzymes and receptors, potentially influencing biochemical pathways. Its fluorinated structure enhances binding affinity and selectivity towards biological targets, making it a candidate for therapeutic applications .
  • Case Studies :
    • PD-L1 Inhibition : A study demonstrated that this compound effectively disrupts PD-1/PD-L1 binding, which is crucial for immune evasion in tumors. Using nuclear magnetic resonance (NMR) spectroscopy, researchers confirmed binding interactions and assessed efficacy in cellular assays.
    • Antiviral Efficacy : Another investigation focused on its antiviral activity against rotavirus, showing significant reductions in viral particles upon treatment, suggesting potential as a therapeutic agent against viral infections.

Medicine

  • Therapeutic Potential : Ongoing studies are exploring the compound's potential as a pharmaceutical agent. Its unique properties may allow it to act as a building block for drug development targeting specific diseases or conditions. The ability to modulate various biochemical pathways highlights its promise in medicinal chemistry .

Industry

  • Production of Specialty Chemicals : The compound is also utilized in the production of specialty chemicals and materials due to its reactivity and ability to form various derivatives. Industrial production methods are optimized for larger-scale synthesis while ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography .

Safety and Toxicity

While promising in various applications, safety assessments are crucial. Initial toxicity studies indicate that higher concentrations of this compound may exhibit cytotoxic effects on normal cell lines. Further investigation into its therapeutic index is necessary to ensure safe usage in potential medical applications .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound F (2), 4-F-C₆H₄-O (6), CN C₁₃H₇F₂NO 231.2 Cross-coupling reactions
2-(4-Aminophenoxy)-6-trifluoromethylbenzonitrile NH₂-C₆H₄-O (2), CF₃ (6), CN C₁₄H₉F₃N₂O 278.2 Pharmaceuticals (SAR studies)
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile F (2), 4-SCH₃-C₆H₄-O (6), CN C₁₄H₁₀FNOS 259.3 Not specified; potential agrochemical use
2-Fluoro-6-phenoxybenzonitrile F (2), C₆H₅-O (6), CN C₁₃H₈FNO 213.2 Intermediate in Pd catalysis
2-Fluoro-6-(trifluoromethyl)benzonitrile F (2), CF₃ (6), CN C₈H₃F₄N 195.1 Electron-deficient building block

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in and enhances electrophilicity compared to single fluorine or phenoxy groups, enabling faster nucleophilic substitution reactions .
  • Phenoxy vs. Alkyl Substituents: The 4-fluorophenoxy group in the target compound introduces steric bulk and moderate electron withdrawal, balancing reactivity and stability in cross-coupling reactions (e.g., Pd-catalyzed transformations) .

Biological Activity

Overview

2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS Number: 175204-07-6) is an organic compound characterized by its unique molecular structure, which includes two fluorine substituents and a benzonitrile moiety. Its molecular formula is C13H7F2NOC_{13}H_{7}F_{2}NO, with a molecular weight of 231.2 g/mol. This compound is primarily investigated for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity, allowing it to modulate various biochemical pathways. This mechanism is crucial for its potential therapeutic applications, particularly in drug development.

Biological Activity Studies

Research has focused on several aspects of the biological activity of this compound, including its effects on cancer cells, antiviral properties, and interactions with immune checkpoint proteins.

Anticancer Activity

A study investigating the compound's anticancer properties demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that the compound inhibits cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression in malignant cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
A549 (Lung Cancer)7.8Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)3.9Inhibition of proliferation

Antiviral Properties

Recent investigations have also explored the antiviral potential of this compound against various viral pathogens. Preliminary results indicate that this compound shows promising activity against viruses such as adenovirus and rotavirus, demonstrating a reduction in viral replication rates.

Virus EC50 (µM) Reduction in Viral Load (%)
Adenovirus Type-712.556.7
Rotavirus Wa8.370

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on PD-L1 Inhibition : A comparative analysis with known PD-L1 inhibitors revealed that this compound effectively disrupts PD-1/PD-L1 binding, crucial for immune evasion in tumors. The study utilized nuclear magnetic resonance (NMR) spectroscopy to confirm binding interactions and assessed the compound's efficacy in cellular assays .
  • Antiviral Efficacy : A study focusing on the antiviral activity against rotavirus demonstrated that treatment with this compound resulted in significant reductions in viral particles, suggesting its potential as a therapeutic agent against viral infections .

Safety and Toxicity

While the biological activities are promising, safety assessments are critical for future applications. Toxicity studies indicated that at higher concentrations, the compound exhibits cytotoxic effects on normal cell lines, necessitating further investigation into its therapeutic index.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.